4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione is a complex organic compound characterized by its unique structural components, including a benzodioxole ring, a cycloheptyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a Grignard reaction, where cycloheptyl magnesium bromide reacts with an appropriate electrophile.
Formation of the Piperazinedione Core: The piperazinedione core is formed through a cyclization reaction involving the benzodioxole and cycloheptyl intermediates.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea
- 6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1035092-08-0 |
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Molecular Formula |
C25H27FN2O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H27FN2O4/c26-19-10-8-18(9-11-19)24-25(30)27(20-5-3-1-2-4-6-20)15-23(29)28(24)14-17-7-12-21-22(13-17)32-16-31-21/h7-13,20,24H,1-6,14-16H2 |
InChI Key |
QMFSYNUZYJQESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)F)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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